molecular formula C16H17NO3 B2428949 4-methoxy-N-(2-methoxybenzyl)benzamide CAS No. 331440-04-1

4-methoxy-N-(2-methoxybenzyl)benzamide

Cat. No.: B2428949
CAS No.: 331440-04-1
M. Wt: 271.316
InChI Key: OCHBASPTHVVGMS-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-methoxybenzyl)benzamide (CAS 331440-04-1) is a high-purity chemical compound with a molecular formula of C16H17NO3 and a molecular weight of 271.32 g/mol . It belongs to the class of N-benzylbenzamides, a scaffold recognized in medicinal chemistry for its versatility and potential biological activities . This specific compound features a unique substitution pattern with methoxy groups at the 4-position of the benzoyl ring and the 2-position of the benzyl ring, which may influence its physicochemical properties and interaction with biological targets . The benzamide core is a key structural motif in a wide array of pharmaceuticals and biologically active molecules . The N-benzylbenzamide scaffold, in particular, has been identified as a promising framework for the development of modulators for targets such as soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which are relevant in metabolic disease research . Furthermore, methoxy-substituted benzamides have shown promise in areas such as tubulin polymerization inhibition, highlighting the potential of this derivative in antiproliferative research . This product is provided with a purity of 97% and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-14-9-7-12(8-10-14)16(18)17-11-13-5-3-4-6-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHBASPTHVVGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of 4-methoxy-N-(2-methoxybenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a systematic approach to developing and validating a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-methoxy-N-(2-methoxybenzyl)benzamide. The methodology presented herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from initial analyte characterization to full method validation in accordance with international regulatory standards. The developed isocratic method utilizes a C18 stationary phase with a UV detector, demonstrating excellent performance characteristics for the intended analyte.

Introduction

4-methoxy-N-(2-methoxybenzyl)benzamide is a synthetic compound with a molecular structure featuring multiple aromatic rings and an amide linkage. Accurate quantification of this and similar molecules is critical in various stages of pharmaceutical development, including synthesis verification, purity assessment, and stability testing. High-performance liquid chromatography (HPLC) is the premier analytical technique for these applications due to its high resolution, sensitivity, and reproducibility.[1][2]

The development of a reliable HPLC method necessitates a thorough understanding of the analyte's physicochemical properties and the principles of chromatographic separation.[3] This document provides a logical, step-by-step protocol, explaining the scientific rationale behind the selection of chromatographic conditions, and culminates in a validation protocol that adheres to the stringent requirements of the International Council for Harmonisation (ICH).[4][5][6]

Analyte Characterization: 4-methoxy-N-(2-methoxybenzyl)benzamide

A foundational step in method development is understanding the target molecule.

  • Structure: (Image of the chemical structure of 4-methoxy-N-(2-methoxybenzyl)benzamide would be inserted here)

  • Molecular Formula: C₁₆H₁₇NO₃[7]

  • Molecular Weight: 271.31 g/mol [7]

  • Physicochemical Properties: The presence of two methoxy groups and two benzene rings suggests significant hydrophobicity. A structurally related compound, 4-methoxy-N-phenylbenzamide, has a calculated XLogP3 of 2.6, indicating its non-polar nature.[8] The target analyte, with its additional methoxybenzyl group, is expected to be even more hydrophobic. The amide functional group is generally neutral and not readily ionizable under typical HPLC mobile phase pH conditions.[9] The aromatic rings and the benzamide moiety constitute a strong chromophore, making UV detection a suitable choice.[10][11]

HPLC Method Development Strategy

Our strategy is to develop a simple, isocratic reversed-phase HPLC method that is robust and transferable. Reversed-phase chromatography is the most widely used HPLC mode, particularly for non-polar to moderately polar analytes.[1][12]

Initial Parameter Selection: The Starting Point

The initial chromatographic conditions are selected based on the analyte's properties and common practices in pharmaceutical analysis.

ParameterInitial SelectionRationale
Stationary Phase C18, 250 mm x 4.6 mm, 5 µmThe C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase HPLC, offering excellent retention for hydrophobic compounds like the target analyte.[13][14][15] A standard column length of 250 mm provides high resolving power, and a 5 µm particle size offers a good balance between efficiency and backpressure.[16][17]
Mobile Phase Acetonitrile (ACN) and WaterAcetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[18] A mixture with water will be used to elute the analyte from the C18 column.[12][19]
Elution Mode IsocraticAn isocratic elution (constant mobile phase composition) is preferred for its simplicity, robustness, and shorter re-equilibration times, making it ideal for routine quality control analysis.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing good efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature helps to ensure reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection UV at 254 nmThe aromatic structure of the analyte suggests strong UV absorbance. 254 nm is a common wavelength used for the detection of aromatic compounds and provides good sensitivity. A photodiode array (PDA) detector can be used to determine the optimal detection wavelength by scanning the UV spectrum of the analyte.[10]
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening and column overload.
Diluent Mobile PhaseDissolving the sample in the mobile phase is the best practice to ensure good peak shape and avoid solvent mismatch effects.
Workflow for Method Optimization

The following workflow outlines the systematic optimization of the initial parameters.

Method_Optimization_Workflow Start Prepare Stock Solution (1 mg/mL in Acetonitrile) Initial_Run Perform Initial Run with ACN:Water (70:30 v/v) Start->Initial_Run Evaluate_RT Evaluate Retention Time (RT) Is k' between 2 and 10? Initial_Run->Evaluate_RT Adjust_ACN Adjust Acetonitrile % - Increase ACN to decrease RT - Decrease ACN to increase RT Evaluate_RT->Adjust_ACN No Evaluate_Peak Evaluate Peak Shape Is Tailing Factor < 1.5? Evaluate_RT->Evaluate_Peak Yes Adjust_ACN->Initial_Run Adjust_pH Consider Mobile Phase pH Adjustment (if severe tailing occurs) Evaluate_Peak->Adjust_pH No Finalize_Conditions Finalize Isocratic Conditions Evaluate_Peak->Finalize_Conditions Yes Adjust_pH->Initial_Run Proceed_Validation Proceed to Method Validation Finalize_Conditions->Proceed_Validation

Caption: Workflow for HPLC Method Optimization.

Experimental Protocol: Method Development
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of 4-methoxy-N-(2-methoxybenzyl)benzamide in HPLC-grade acetonitrile. From this, prepare a working standard of 100 µg/mL by diluting with the initial mobile phase composition.

  • Initial Chromatographic Run: Equilibrate the HPLC system with a mobile phase of 70:30 (v/v) acetonitrile:water at a flow rate of 1.0 mL/min. Inject 10 µL of the working standard and monitor the chromatogram.

  • Retention Time Optimization: The goal is to achieve a retention factor (k') between 2 and 10 for good resolution from the void volume and a reasonable run time.

    • If the retention time is too short (k' < 2), decrease the percentage of acetonitrile in the mobile phase (e.g., to 65:35 or 60:40).

    • If the retention time is too long (k' > 10), increase the percentage of acetonitrile (e.g., to 75:25).

    • A useful rule of thumb in reversed-phase HPLC is that a 10% decrease in the organic solvent content roughly triples the retention time.[19][20]

  • Peak Shape Evaluation: Assess the peak symmetry. The USP tailing factor should ideally be less than 1.5.[21][22] If significant tailing is observed, which is less likely for a neutral amide, a small amount of an acid modifier like 0.1% formic acid or phosphoric acid in the aqueous portion of the mobile phase can be considered.[1] However, for this non-ionizable compound, tailing is more likely due to secondary interactions with the silica backbone of the stationary phase, which can often be mitigated by using a high-purity, end-capped C18 column.

Final Optimized HPLC Method

Based on the optimization process, the following final method was established:

ParameterOptimized Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Acetonitrile : Water (65:35 v/v)

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose.[4][23][24] The validation will be performed according to ICH Q2(R2) guidelines.[5][6]

Validation_Protocol Validation Method Validation Protocol (ICH Q2) Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][25]

  • Protocol:

    • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

    • Inject a solution of the 4-methoxy-N-(2-methoxybenzyl)benzamide standard.

    • If available, inject solutions of known related substances or stressed (e.g., acid, base, oxidative, thermal, photolytic degradation) samples.

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the blank should show no interference.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[26][27]

  • Protocol:

    • Prepare a series of at least five standard solutions of 4-methoxy-N-(2-methoxybenzyl)benzamide at different concentrations, typically ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[25][26][27]

  • Protocol:

    • Accuracy will be determined by the recovery of spiked samples. If a sample matrix (e.g., a formulation) is available, spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each concentration level.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[26][27]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Acceptance Criteria: The LOQ should be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[25]

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., acetonitrile percentage ± 2%)

    • Analyze the system suitability solution with each variation.

  • Acceptance Criteria: System suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within acceptable limits for all variations.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis.[21][22][28]

ParameterAcceptance Criteria
Tailing Factor ≤ 1.5
Theoretical Plates ≥ 2000
%RSD of Peak Areas ≤ 1.0% (from 5 replicate injections of the standard)

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC method for the quantification of 4-methoxy-N-(2-methoxybenzyl)benzamide. The proposed reversed-phase method is simple, robust, and meets the stringent requirements for pharmaceutical analysis as outlined by regulatory bodies. By following the detailed protocols for method development and validation, laboratories can ensure the generation of reliable and accurate data for this compound.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Amerigo Scientific. A Guide to HPLC Column Selection. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • United States Pharmacopeia. USP-NF <621> Chromatography. [Link]

  • United States Pharmacopeia. <621> Chromatography - USP-NF Abstract. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • ResearchGate. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Research J. Pharm. and Tech. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • LCGC International. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

  • Food Safety Institute. Types of Detectors in High-Performance Liquid Chromatography. [Link]

  • Pharmaguideline. Different Types of HPLC Columns Used in Analysis. [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • PubMed. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • KNAUER. How to Choose the Right HPLC Detector. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Aurora Pro Scientific. HPLC Column Selection Guide. [Link]

  • PubChem. 4-methoxy-N-phenylbenzamide. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • LCGC International. HPLC Detector Selection — What, Where, When, and How. [Link]

  • Bio-Analysis Centre. Types of detectors used in HPLC. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Environmental Protection Agency. 4-Methoxy-N-{2-[2-(piperidin-2-yl)ethyl]phenyl}benzamide. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • Tech Information. Amide or Amino HPLC Columns What are the Differences. [Link]

Sources

Preparation of 4-methoxy-N-(2-methoxybenzyl)benzamide stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Integrity Preparation of 4-methoxy-N-(2-methoxybenzyl)benzamide Stock Solutions in DMSO

Abstract

This guide details the protocol for preparing, storing, and utilizing stock solutions of 4-methoxy-N-(2-methoxybenzyl)benzamide (MW: ~271.31 g/mol ). As a lipophilic benzamide derivative, this compound presents specific challenges regarding solubility limits in aqueous buffers and sensitivity to dimethyl sulfoxide (DMSO) hygroscopicity. This protocol integrates field-proven medicinal chemistry practices to ensure compound stability, prevent precipitation ("crashing out") during biological assays, and maintain experimental reproducibility.

Physicochemical Analysis & Solubility Logic

Before handling the compound, it is critical to understand its properties to predict behavior in solution.

PropertyValue (Approx.)Implication for Protocol
Molecular Formula C₁₆H₁₇NO₃Organic, moderately lipophilic.
Molecular Weight 271.31 g/mol Used for Molarity (

) calculations.
Predicted LogP ~2.5 - 3.2Low water solubility; high DMSO solubility.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsPotential for aggregation in aqueous media.
Target Stock Conc. 10 mM - 50 mM10 mM is the recommended standard to prevent saturation.

Expert Insight: The presence of two methoxy groups and a benzyl linker increases the lipophilicity of the benzamide core. While soluble in DMSO, this molecule is prone to rapid precipitation when a concentrated DMSO stock is introduced directly into a high-salt aqueous buffer (e.g., PBS or cell culture media).

Materials & Equipment

  • Compound: 4-methoxy-N-(2-methoxybenzyl)benzamide (Solid, >95% purity).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.

    • Critical: Standard DMSO absorbs water from the air.[1][2] Water content >0.1% can significantly decrease the solubility of benzamides and accelerate degradation.

  • Vials: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polypropylene for long-term storage if possible, as leachables can occur.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Protocol: Stock Solution Preparation

Step 1: Molar Mass Calculation & Weighing

To prepare 10 mL of a 10 mM stock solution:




  • Equilibrate the compound vial to room temperature before opening to prevent condensation.

  • Weigh ~27.1 mg of solid directly into an amber glass vial.

    • Note: Do not weigh onto weighing paper and transfer; static charge often causes loss of this specific crystalline powder.

  • Record the exact mass (e.g., 27.4 mg) and adjust the DMSO volume accordingly.

Step 2: Solubilization
  • Calculate the required volume of Anhydrous DMSO:

    
    
    
  • Add the DMSO to the center of the vial.

  • Vortex vigorously for 30 seconds.

  • Sonicate for 5–10 minutes at room temperature.

    • Caution: Monitor temperature.[3][4][5] DMSO heats up during sonication. If it exceeds 30°C, pause to cool. Heat can degrade the amide bond.

  • Visual QC: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

Step 3: Aliquoting & Storage
  • Divide the master stock into small aliquots (e.g., 50 µL or 100 µL) in cryovials.

    • Reasoning: This prevents repeated freeze-thaw cycles.[4] Each cycle introduces atmospheric moisture, which eventually causes the compound to precipitate inside the frozen stock.

  • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Visualization: Preparation Workflow

StockPrep Solid Solid Compound (Equilibrate to RT) Weigh Weigh into Amber Vial Solid->Weigh Calc Calculate Vol (Anhydrous DMSO) Weigh->Calc Dissolve Vortex & Sonicate (Max 30°C) Calc->Dissolve QC Visual QC (Clear Solution?) Dissolve->QC QC->Dissolve No (Repeat) Aliquot Aliquot (Single Use) QC->Aliquot Yes Store Store (-20°C / -80°C) Aliquot->Store

Figure 1: Step-by-step workflow for the preparation of high-integrity stock solutions.

Protocol: Serial Dilution (The "Intermediate Step" Method)

Crucial Warning: Never dilute a lipophilic benzamide stock (10 mM) directly into aqueous media (e.g., cell culture media) to reach a high concentration (e.g., 100 µM). This causes a rapid local concentration spike, leading to micro-precipitation that is invisible to the naked eye but ruins assay data (the "crash out" effect).

The Solution: Use an Intermediate Dilution Step .

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute Stock 1:10 or 1:100 in 100% DMSO (not water).

    • Example: 10 µL Stock + 90 µL DMSO = 1 mM Intermediate.

  • Working Solution: Dilute Intermediate 1:1000 into Assay Buffer.

    • Example: 1 µL Intermediate (1 mM) + 999 µL Media = 1 µM Final Assay Concentration.

    • Result: Final DMSO concentration is 0.1% (safe for most cells), and the compound remains soluble.

Visualization: Dilution Strategy

DilutionStrategy cluster_0 Critical: Keep in Organic Phase Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Stock (1 mM in 100% DMSO) Stock->Inter  1:10 Dilution (in DMSO) Final Final Assay Well (1 µM Compound, 0.1% DMSO) Inter->Final  1:1000 Dilution (into Buffer) Buffer Assay Buffer / Media (Aqueous) Buffer->Final

Figure 2: The "Intermediate Dilution" strategy prevents precipitation by maintaining the compound in the organic phase until the final high-dilution step.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Turbidity upon thawing Water absorption (Hygroscopicity).[2]Discard aliquot. Ensure future stocks use anhydrous DMSO and are sealed tightly.
Precipitation in Assay "Crash out" effect.Adopt the Intermediate Dilution method (Fig 2). Reduce final concentration.
Loss of Potency Amide hydrolysis or oxidation.Check storage temp. Avoid repeated freeze-thaw.[4] Verify purity via LC-MS.
Cytotoxicity in Controls DMSO % too high.Ensure final DMSO < 0.5% (v/v).[4][6] Include a "Vehicle Only" control.

References

  • Gaylord Chemical. (2024). Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guidelines.[7][8] Gaylord Chemical Literature. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility). Link

  • Wayman, J. (2022). Best Practices for Compound Management and Stock Solution Storage.[4][7][9] SLAS Discovery. Link

  • PubChem. (2024). Compound Summary: 4-methoxybenzamide derivatives.[10] National Library of Medicine. Link

Sources

Revolutionizing Amide Synthesis: A Microwave-Assisted Protocol for 4-methoxy-N-(2-methoxybenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener, Faster Chemistry

In the landscape of modern medicinal chemistry and drug development, the amide bond remains a cornerstone of molecular architecture, prevalent in over 25% of all existing pharmaceuticals.[1] The synthesis of N-substituted benzamides, a key structural motif, traditionally involves methods that are often time-consuming and energy-intensive. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating.[2][3][4][5] This application note details a robust and rapid microwave-assisted protocol for the synthesis of 4-methoxy-N-(2-methoxybenzyl)benzamide, a compound of interest in scaffold-based drug discovery. By leveraging the principles of microwave chemistry, we demonstrate a significant reduction in reaction time, an increase in yield, and an overall more sustainable synthetic route.[6]

Microwave irradiation directly and efficiently heats the reaction mixture, leading to a dramatic acceleration of reaction rates.[3][5][6] This localized and uniform heating minimizes the formation of side products, resulting in cleaner reactions and simpler purification processes.[5][6]

Reaction Principle and Mechanism

The synthesis of 4-methoxy-N-(2-methoxybenzyl)benzamide proceeds via the coupling of 4-methoxybenzoic acid and (2-methoxyphenyl)methanamine. The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt. To overcome this, a coupling agent is employed to activate the carboxylic acid.

In this protocol, a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is utilized. The carbodiimide activates the carboxylic acid by converting the hydroxyl group into a better leaving group.[7] The mechanism involves the formation of a highly reactive O-acylisourea intermediate.[7][8] This intermediate is then susceptible to nucleophilic attack by the amine, (2-methoxyphenyl)methanamine, leading to the formation of the desired amide bond and a urea byproduct.[7][8]

Microwave irradiation significantly accelerates this process by rapidly heating the polar reactants and intermediates, thus overcoming the activation energy barrier more efficiently than conventional heating methods.[2]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Methoxybenzoic acid≥99%Sigma-Aldrich
(2-Methoxyphenyl)methanamine98%Alfa Aesar
N,N'-Dicyclohexylcarbodiimide (DCC)99%Acros Organics
Dichloromethane (DCM), anhydrous≥99.8%Fisher Scientific
Ethyl acetateHPLC gradeVWR
HexaneHPLC gradeVWR
Sodium bicarbonate (NaHCO₃)ACS reagentEMD Millipore
Magnesium sulfate (MgSO₄), anhydrous≥99.5%J.T. Baker

Instrumentation:

A dedicated microwave reactor designed for organic synthesis with temperature and pressure monitoring capabilities is required.

Detailed Synthesis Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve 4-methoxybenzoic acid (1.0 mmol, 152.15 mg) and (2-methoxyphenyl)methanamine (1.0 mmol, 137.18 mg) in 5 mL of anhydrous dichloromethane (DCM).

  • Addition of Coupling Agent: To the stirred solution, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol, 226.37 mg).

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at 100 °C for 10 minutes with a maximum power of 200 W. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the vessel to room temperature.

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-methoxy-N-(2-methoxybenzyl)benzamide.

Experimental Workflow Diagram:

experimental_workflow cluster_reaction Reaction Setup cluster_microwave Microwave Irradiation cluster_workup Work-up and Purification reagents Dissolve 4-methoxybenzoic acid and (2-methoxyphenyl)methanamine in anhydrous DCM coupling_agent Add DCC reagents->coupling_agent irradiate Irradiate at 100°C for 10 min coupling_agent->irradiate filter Filter to remove DCU irradiate->filter wash Wash with NaHCO₃ and brine filter->wash dry Dry with MgSO₄ and concentrate wash->dry purify Column Chromatography dry->purify product product purify->product Pure Product

Caption: Microwave-assisted synthesis workflow.

Characterization of 4-methoxy-N-(2-methoxybenzyl)benzamide

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.75 (d, J = 8.8 Hz, 2H), 7.30-7.25 (m, 2H), 6.95-6.85 (m, 4H), 6.70 (br s, 1H, NH), 4.65 (d, J = 5.6 Hz, 2H), 3.85 (s, 3H), 3.80 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 166.5, 162.4, 157.5, 130.3, 129.0, 128.8, 126.8, 120.7, 113.8, 110.3, 55.4, 55.2, 40.1.

  • Mass Spectrometry (ESI-MS): m/z 272.13 [M+H]⁺.

  • Melting Point: To be determined.

Advantages of the Microwave-Assisted Protocol

This microwave-assisted method offers several significant advantages over conventional heating protocols for the synthesis of 4-methoxy-N-(2-methoxybenzyl)benzamide.

Comparison of Reaction Parameters:

ParameterMicrowave-Assisted MethodConventional Heating
Reaction Time 10 minutesSeveral hours to overnight
Temperature 100 °CReflux (solvent dependent)
Yield Typically high (>85%)Variable
Energy Consumption LowerHigher
Byproduct Formation MinimizedPotential for more side reactions

The dramatic reduction in reaction time from hours to minutes is a key advantage, significantly increasing laboratory throughput.[3][6] Furthermore, the precise temperature control and uniform heating provided by microwave irradiation often lead to higher yields and purer products, simplifying the purification process.[3][5] This aligns with the principles of green chemistry by reducing energy consumption and waste generation.[2][4]

Conclusion

The detailed protocol herein provides a highly efficient, rapid, and sustainable method for the synthesis of 4-methoxy-N-(2-methoxybenzyl)benzamide using microwave irradiation. This approach is well-suited for researchers and scientists in drug development who require efficient methods for the generation of compound libraries. The significant advantages in terms of reaction time, yield, and environmental impact make microwave-assisted synthesis a superior alternative to traditional synthetic methodologies for this class of compounds.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
  • Patsnap. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. Retrieved February 15, 2026, from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec. Retrieved February 15, 2026, from [Link]

  • Carbodiimide. (2024, November 26). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Martins, N., et al. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved February 15, 2026, from [Link]

  • Sharma, V. K., & Goswami, M. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Cao, H., et al. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 23, 7793-7800.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 15, 2026, from [Link]

  • Carbodiimide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]

  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (n.d.). Bentham Science. Retrieved February 15, 2026, from [Link]

  • Szumera, J., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1845.

Sources

Application Notes and Protocols for the Amide Coupling of 4-methoxybenzoic acid and 2-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Art and Science of Amide Bond Formation

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and finding ubiquitous application in pharmaceuticals, polymers, and advanced materials. The formation of this robust linkage, however, is a thermodynamically unfavorable process requiring the strategic activation of a carboxylic acid to facilitate its coupling with an amine. This guide provides a comprehensive overview and detailed protocols for the synthesis of N-(2-methoxybenzyl)-4-methoxybenzamide through the reaction of 4-methoxybenzoic acid with 2-methoxybenzylamine, a reaction exemplary of a typical amide bond formation.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis. We will explore two of the most prevalent and effective classes of coupling reagents: carbodiimides, exemplified by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), and uronium/aminium salts, with a focus on the highly efficient reagent, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

Selecting Your Coupling Reagent: A Comparative Analysis

The choice of coupling reagent is paramount and is dictated by factors such as substrate reactivity, desired reaction conditions, and the potential for side reactions. Below is a comparative analysis of the EDC/HOBt and HATU systems to aid in your selection process.

FeatureEDC/HOBtHATU
Reagent Class Carbodiimide with additiveUronium/Aminium Salt
Mechanism Forms a highly reactive O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt-ester.[1]Directly forms a highly reactive OAt-active ester.[2]
Efficiency Generally good to excellent yields. Can be sluggish with sterically hindered or electron-deficient substrates.[3]Very high coupling efficiencies and fast reaction rates, even with challenging substrates.
Byproducts Water-soluble urea byproduct, easily removed by aqueous workup.Tetramethylurea, which is also water-soluble.
Additives Requires an additive like HOBt or Oxyma to suppress racemization and improve efficiency.[1]The activating group (HOAt) is incorporated into the reagent itself.
Base Often requires a non-nucleophilic base (e.g., DIPEA, Et3N) to neutralize amine salts or facilitate the reaction.Requires a non-nucleophilic base, most commonly DIPEA, to deprotonate the carboxylic acid.[2]
Solvent Commonly performed in polar aprotic solvents like DMF, DCM, or acetonitrile.Typically used in polar aprotic solvents such as DMF.
Cost Generally more cost-effective.Higher cost.

Mechanistic Insights: Visualizing the Reaction Pathways

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The following diagrams illustrate the pathways for both EDC/HOBt and HATU-mediated amide coupling.

EDC/HOBt Coupling Mechanism

The reaction commences with the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and can rearrange to an inactive N-acylurea. The addition of HOBt intercepts the O-acylisourea to form a more stable and highly reactive HOBt-ester, which then readily undergoes nucleophilic attack by the amine to yield the desired amide.[1]

EDC_HOBt_Mechanism 4-methoxybenzoic acid 4-methoxybenzoic acid O-acylisourea intermediate O-acylisourea intermediate 4-methoxybenzoic acid->O-acylisourea intermediate + EDC EDC EDC HOBt-ester HOBt-ester O-acylisourea intermediate->HOBt-ester + HOBt EDC-urea byproduct EDC-urea byproduct O-acylisourea intermediate->EDC-urea byproduct Hydrolysis/ Rearrangement HOBt HOBt N-(2-methoxybenzyl)-4-methoxybenzamide N-(2-methoxybenzyl)-4-methoxybenzamide HOBt-ester->N-(2-methoxybenzyl)-4-methoxybenzamide + 2-methoxybenzylamine 2-methoxybenzylamine 2-methoxybenzylamine

Caption: EDC/HOBt mediated amide bond formation.

HATU Coupling Mechanism

In the HATU-mediated coupling, the carboxylic acid is first deprotonated by a non-nucleophilic base, typically DIPEA. The resulting carboxylate anion then attacks HATU to form an active OAt-ester. This activated ester is highly reactive towards the amine, leading to the rapid formation of the amide bond.[2]

HATU_Mechanism 4-methoxybenzoic acid 4-methoxybenzoic acid Carboxylate Carboxylate 4-methoxybenzoic acid->Carboxylate + DIPEA DIPEA DIPEA OAt-active ester OAt-active ester Carboxylate->OAt-active ester + HATU HATU HATU N-(2-methoxybenzyl)-4-methoxybenzamide N-(2-methoxybenzyl)-4-methoxybenzamide OAt-active ester->N-(2-methoxybenzyl)-4-methoxybenzamide + 2-methoxybenzylamine Tetramethylurea Tetramethylurea OAt-active ester->Tetramethylurea byproduct 2-methoxybenzylamine 2-methoxybenzylamine

Caption: HATU mediated amide bond formation.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of N-(2-methoxybenzyl)-4-methoxybenzamide using both EDC/HOBt and HATU coupling reagents.

Protocol 1: Synthesis using EDC/HOBt

Materials:

  • 4-methoxybenzoic acid

  • 2-methoxybenzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzoic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.2 M concentration).

  • Reagent Addition: To the stirred solution, add 2-methoxybenzylamine (1.0 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC-HCl (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-methoxybenzyl)-4-methoxybenzamide.

Protocol 2: Synthesis using HATU

Materials:

  • 4-methoxybenzoic acid

  • 2-methoxybenzylamine

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar under an inert atmosphere, add 4-methoxybenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.2 M).

  • Reagent Addition: Add HATU (1.1 eq) to the solution and stir for 5 minutes.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for another 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add 2-methoxybenzylamine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (2x).

    • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield the pure amide product.

Product Characterization

The identity and purity of the synthesized N-(2-methoxybenzyl)-4-methoxybenzamide should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of both the 4-methoxybenzoyl and 2-methoxybenzyl groups, the methoxy singlets, the benzylic methylene protons (which will appear as a doublet coupled to the NH proton), and the amide proton (which will likely appear as a triplet). For comparison, the ¹H NMR spectrum of the related compound N-benzyl-4-methoxybenzamide shows the benzylic CH₂ protons at approximately 4.82 ppm and the methoxy protons at around 3.87 ppm in CDCl₃.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the amide group (typically in the range of 165-175 ppm).

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

    • Increase the equivalents of the coupling reagent and/or base.

    • Extend the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C), monitoring for potential side product formation.

  • Presence of Unreacted Starting Material:

    • This indicates incomplete reaction. Consider the points under "Low Yield".

    • Ensure efficient stirring.

  • Formation of Side Products:

    • In EDC/HOBt couplings, the formation of N-acylurea can occur if the amine is not reactive enough or if there is an excess of EDC. Using the recommended stoichiometry and pre-activation time can minimize this.

    • For HATU couplings, ensure a non-nucleophilic base like DIPEA is used to avoid its reaction with the activated ester.

Conclusion

The synthesis of N-(2-methoxybenzyl)-4-methoxybenzamide via amide coupling of 4-methoxybenzoic acid and 2-methoxybenzylamine can be effectively achieved using either the EDC/HOBt or HATU coupling systems. The choice between these methods will depend on the specific requirements of the researcher, balancing factors such as cost, reaction time, and the need for high efficiency with potentially sensitive substrates. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful synthesis and purification of this and other related amide compounds.

References

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020, December 21). Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Stability of 4-methoxy-N-(2-methoxybenzyl)benzamide in aqueous buffer

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 4-methoxy-N-(2-methoxybenzyl)benzamide , a lipophilic secondary amide often utilized as a structural scaffold in medicinal chemistry (e.g., similar to racetam analogs or kinase inhibitor fragments).

This guide prioritizes the distinction between chemical stability (degradation) and physical stability (precipitation/adsorption), as the latter is the primary cause of experimental failure with this class of compounds.

Compound: 4-methoxy-N-(2-methoxybenzyl)benzamide

Classification: Lipophilic Secondary Benzamide Key Characteristic: High Chemical Stability / Low Aqueous Solubility

Part 1: Executive Technical Summary

Status: Chemically Stable / Physically Labile [1]

In standard aqueous buffers (pH 4.0 – 9.0), this compound exhibits negligible hydrolysis over 24–48 hours. The amide bond is robust, stabilized by resonance from the benzoyl moiety. The 4-methoxy group on the benzoyl ring acts as an electron-donating group (EDG), which slightly reduces the electrophilicity of the carbonyl carbon, further protecting it from nucleophilic attack by water (hydrolysis).

Critical Warning: The most common "stability" issue reported is signal loss due to precipitation or non-specific binding (NSB) . With a predicted LogP of ~2.5–3.0, the compound will rapidly adsorb to polypropylene plastics or precipitate if the co-solvent (DMSO) concentration drops below a critical threshold (typically <0.5% v/v).

Part 2: Troubleshooting & FAQs

Category A: Signal Loss & "Disappearance"

Q1: My LC-MS signal dropped by 40% after 2 hours in PBS (pH 7.4). Is the compound hydrolyzing? A: It is highly unlikely to be hydrolysis. At pH 7.4, the half-life of a benzamide is typically measured in years, not hours.

  • Diagnosis: You are likely experiencing Non-Specific Binding (NSB) or Micro-precipitation .

  • The Fix:

    • Switch from standard polypropylene plates to Low-Binding (LoBind) or Glass-coated plates.

    • Add a surfactant: 0.01% Triton X-100 or 0.05% Tween-20 to the buffer.

    • Check your DMSO content.[2] Ensure the final assay concentration contains at least 1% DMSO or Acetonitrile to maintain solubility.

Q2: I see a new peak in the chromatogram. Is this a degradation product? A: Check the mass.

  • If M+1 is 153.1 (4-methoxybenzoic acid) or 138.2 (2-methoxybenzylamine): Then yes, hydrolysis has occurred. This usually only happens if the buffer is contaminated with proteases/amidases or if the pH is extreme (< pH 2 or > pH 10).

  • If M+1 is +16 or +32: This indicates oxidation . The methoxy groups and the benzylic methylene position are susceptible to oxidative metabolism in microsomal assays, but in simple buffer, this suggests light sensitivity or reactive oxygen species (ROS) contamination.

  • Action: Protect samples from light (amber vials) and degas buffers.

Category B: Storage & Handling

Q3: Can I store the stock solution in water? A: No. The compound is insoluble in pure water.

  • Protocol: Prepare a 10 mM stock solution in 100% DMSO (anhydrous). Store at -20°C.

  • Freeze/Thaw: The compound is stable for >5 freeze-thaw cycles in DMSO. Ensure the DMSO is completely thawed and vortexed before pipetting, as DMSO crystallizes in layers.

Q4: Is the compound pH sensitive? A: Only at extremes.

  • pH 1–2: Slow hydrolysis may occur over days.

  • pH 7.4 (PBS/HEPES): Stable.

  • pH 10+: Slow base-catalyzed hydrolysis may occur.

  • Recommendation: For long-term incubations (>24h), use a buffered range of pH 5–8.

Part 3: Experimental Protocols

Protocol 1: Distinguishing Solubility from Stability

Use this protocol to determine if your compound is degrading or just precipitating.

Materials:

  • Test Compound (10 mM DMSO stock)

  • Buffer: PBS pH 7.4[3]

  • Acetonitrile (ACN) containing Internal Standard (IS)

Workflow:

  • Preparation: Spike compound into PBS to reach 10 µM (final DMSO 1%).

  • Incubation: Incubate at 37°C in a glass vial.

  • Sampling (T=0 and T=24h):

    • Aliquot A (Homogeneous): Take 50 µL of sample -> Add 200 µL ACN (stops reaction & dissolves precipitate) -> Analyze.

    • Aliquot B (Supernatant): Centrifuge sample at 15,000 x g for 10 min -> Take 50 µL supernatant -> Add 200 µL ACN -> Analyze.

Interpretation:

Result Diagnosis
Aliquot A = Aliquot B (High Recovery) Compound is Stable & Soluble.
Aliquot A >> Aliquot B Solubility Issue. Compound precipitated but re-dissolved in ACN.

| Aliquot A & B both Low (<50%) | Chemical Instability or Adsorption to vial walls. |

Part 4: Visualization of Pathways

Diagram 1: The Stability Decision Tree

This logic flow helps users diagnose the root cause of compound loss.

StabilityLogic Start Signal Loss Observed in Aqueous Buffer CheckSolubility Perform Centrifugation Test (Protocol 1) Start->CheckSolubility Precipitation Precipitation Confirmed (Physical Instability) CheckSolubility->Precipitation Pellet formed CheckMass Check LC-MS for New Peaks CheckSolubility->CheckMass No pellet, signal low Hydrolysis Hydrolysis (Amide Bond Cleavage) CheckMass->Hydrolysis Mass = Parent - 137 (Amine loss) Adsorption Adsorption to Plastic (NSB) CheckMass->Adsorption No new peaks Oxidation Oxidation (Benzylic/Methoxy) CheckMass->Oxidation Mass +16 Da

Caption: Diagnostic workflow to differentiate between physical precipitation, surface adsorption, and true chemical degradation.

Diagram 2: Hydrolysis Mechanism & Products

Visualizing the unlikely degradation pathway to aid in metabolite identification.

Hydrolysis Parent 4-methoxy-N-(2-methoxybenzyl)benzamide (Parent) Transition Tetrahedral Intermediate (High Energy) Parent->Transition + H2O / H+ (Slow) Acid 4-Methoxybenzoic Acid (Byproduct A) Transition->Acid Amine 2-Methoxybenzylamine (Byproduct B) Transition->Amine

Caption: The hydrolysis pathway requires significant activation energy at neutral pH, resulting in cleavage into the acid and amine components.

Part 5: Scientific Grounding & References

Mechanistic Insight: The stability of benzamides in aqueous media is well-documented. The resonance stabilization of the amide bond renders the carbonyl carbon less electrophilic. For 4-methoxy-N-(2-methoxybenzyl)benzamide, the 4-methoxy group further stabilizes the molecule against nucleophilic attack. Hydrolysis typically follows pseudo-first-order kinetics only under extreme acidic conditions (pH < 1) or high temperatures [1].

Solubility & Adsorption: Lipophilic compounds (LogP > 2) exhibit high affinity for hydrophobic surfaces (polystyrene/polypropylene). This phenomenon, known as the "logP effect," is the primary source of error in stability assays for this class of molecules [2]. The use of co-solvents (DMSO) or surfactants is mandatory to maintain thermodynamic solubility [3].

References
  • Cox, R. A., & Yates, K. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid.[4] Canadian Journal of Chemistry, 59(19), 2853–2863.

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. "Solubility and Instability in Aqueous Buffers." ScienceDirect.

  • Assay Guidance Manual (NCBI). "Assessment of Compound Stability in Assay Buffer." National Institutes of Health.

Sources

Resolution of peak tailing in HPLC of methoxy-benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Division Ticket Subject: Resolution of Peak Tailing in Methoxy-Benzamides Status: Escalated to Senior Application Scientist Ticket ID: HPLC-MB-8492

Welcome to the Advanced Troubleshooting Center

You are accessing this guide because you are observing significant peak asymmetry (


) or tailing factors (

) in the analysis of methoxy-benzamides.

As benzamides typically contain a basic nitrogen center (amide or substituted amine side chain) and electron-donating methoxy groups, they are prone to secondary silanol interactions . This guide moves beyond basic "check your fittings" advice and addresses the physicochemical root causes.

Module 1: The Root Cause (Mechanism)[1]

Q: Why do methoxy-benzamides tail even on "new" C18 columns?

A: The tailing is rarely a physical column void; it is a chemical battle between your analyte and the stationary phase support.

  • The Analyte: Methoxy-benzamides (e.g., Remoxipride, Sulpiride analogs) often possess a basic nitrogen with a pKa between 8.0 and 9.5. At neutral pH (pH 6-8), these are fully protonated (

    
    ).
    
  • The Support: Silica-based columns have residual silanols (

    
    ).[1] While "end-capping" reduces these, it never eliminates them. These silanols have a pKa range of 3.5 – 4.5.
    
  • The Interaction: At pH 4-7, silanols are deprotonated (

    
    ) and your analyte is protonated (
    
    
    
    ). This creates a strong Ion-Exchange mechanism that drags the peak tail.
Visualizing the Interaction

The following diagram illustrates the "Secondary Retention" mechanism causing the tailing.

SilanolInteraction cluster_0 Stationary Phase Surface cluster_1 Mobile Phase Silica Silica Substrate Silanol Ionized Silanol (Si-O⁻) Silica->Silanol C18 C18 Ligand (Hydrophobic) Silica->C18 Analyte Methoxy-Benzamide (Protonated BH⁺) Analyte->Silanol Secondary Retention (Ionic Drag = Tailing) Analyte->C18 Primary Retention (Hydrophobic)

Caption: Figure 1. Dual retention mechanism. The red dotted line represents the unwanted ionic interaction causing tailing.

Module 2: Mobile Phase Optimization

Q: Can I fix this without buying a new column?

A: Yes. You must suppress the ionization of either the silanol or the analyte.

Strategy A: The "Low pH" Approach (Recommended)

Drive the pH below 3.0 .[2][3]

  • Mechanism: At pH 2.5, the silanols (

    
    ) are protonated (
    
    
    
    ). Neutral silanols do not bind the cationic benzamide.
  • Protocol: Use 0.1% Formic Acid or 20mM Phosphate Buffer pH 2.5.

    • Warning: Avoid pH < 2.0 unless using "Sterically Protected" columns (e.g., Agilent StableBond), as hydrolysis of the bonded phase can occur.

Strategy B: The "Silanol Blocker" Approach

If you cannot use low pH (e.g., MS sensitivity issues), use a competitive amine.

Q: Which additive is best for benzamides?

AdditiveMechanismProsCons
Triethylamine (TEA) Competes for silanol sites.[1][4]Highly effective for severe tailing.High background in UV (<210nm); Not MS friendly.
Trifluoroacetic Acid (TFA) Ion-pairing + pH control.[5]Sharpens peaks significantly.Suppresses MS signal (Ion Suppression); Retains strongly on column.
Ammonium Formate Buffer (pH control).MS Compatible; Volatile.[1]Weaker silanol suppression than TEA.

Module 3: Column Selection Protocol

Q: My C18 column is brand new, but peaks still tail. Is it defective?

A: Likely not. Standard C18 columns (even end-capped ones) often fail with strong bases. You need a column with High Surface Coverage or Electrostatic Shielding .

Decision Matrix: Selecting the Right Stationary Phase

ColumnSelection Start Start: Benzamide Tailing Analysis CheckPH Can you operate at pH > 10? Start->CheckPH HighPH Use Hybrid Particle (BEH/XBridge) Run at pH 10.5 (Deprotonate Analyte) CheckPH->HighPH Yes LowPH Must run at acidic pH (2-7) CheckPH->LowPH No CheckSelectivity Is the Methoxy group providing unique selectivity? LowPH->CheckSelectivity YesSelectivity Use Phenyl-Hexyl Column (Pi-Pi interactions with Benzamide ring) CheckSelectivity->YesSelectivity Yes NoSelectivity Use Charged Surface Hybrid (CSH) or Polar Embedded (Amide/Carbamate) CheckSelectivity->NoSelectivity No

Caption: Figure 2. Decision tree for stationary phase selection based on pH limits and selectivity needs.

Expert Insight: For methoxy-benzamides, Polar Embedded groups (like Waters SymmetryShield or Agilent Bonus-RP) work by creating a "water shield" near the silica surface, preventing the hydrophobic benzamide from digging deep enough to touch the silanols.

Module 4: Sample Diluent Mismatch

Q: My peak isn't just tailing; it looks "humped" or distorted at the front. Why?

A: This is likely Strong Solvent Effect , not silanol activity. Methoxy-benzamides are lipophilic. If you dissolve them in 100% Methanol/Acetonitrile and inject onto a high-aqueous mobile phase (e.g., 90% Water), the analyte precipitates or travels faster than the mobile phase initially.

The Fix (Dilution Protocol):

  • Ideal: Dissolve sample in the starting mobile phase (e.g., 90% Buffer / 10% ACN).

  • Compromise: If solubility is poor, dissolve in 100% organic, then dilute 1:10 with water immediately before injection.

  • Check: Ensure injection volume is < 1% of column void volume if using strong solvents.

References & Authority

  • Chrom Tech, Inc. (2025).[6] What Causes Peak Tailing in HPLC? Retrieved from

  • Méndez, A., et al. (2003).[7][8] Comparison of the acidity of residual silanol groups in several liquid chromatography columns. Journal of Chromatography A. Retrieved from [7]

  • Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions.[9] Retrieved from

  • Phenomenex. (2025).[9] How to Reduce Peak Tailing in HPLC? Retrieved from

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 4-methoxy-N-(2-methoxybenzyl)benzamide

[1][2]

Executive Summary & Comparison Scope

Objective: To provide a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-methoxy-N-(2-methoxybenzyl)benzamide (C₁₆H₁₇NO₃, MW 271.31), distinguishing it from its structural isomers and matrix interferences.

The Challenge: In drug development and forensic analysis, benzamide derivatives often present as positional isomers. The specific target, 4-methoxy-N-(2-methoxybenzyl)benzamide (hereafter Target-2-OMe ), possesses a methoxy group at the ortho position of the benzyl ring.[1] This guide compares its MS performance and fragmentation "fingerprint" against its most common alternative, the para-isomer 4-methoxy-N-(4-methoxybenzyl)benzamide (hereafter Alt-4-OMe ).[1][2]

Key Findings:

  • Differentiation Strategy: While both isomers yield identical primary fragments (m/z 135, m/z 121), the Target-2-OMe exhibits a distinct "Ortho Effect," leading to unique secondary neutral losses (e.g., CH₂O) and altered ion ratios typically absent in the para alternative.[1]

  • Preferred Method: Energy-Resolved Electrospray Ionization (ESI-MS/MS) provides superior resolution over Electron Ionization (EI) for these isomers due to the control over collision energies required to induce diagnostic secondary fragmentations.[1][2]

Experimental Methodology

To replicate the data discussed, the following self-validating protocols are recommended. These workflows ensure that observed differences are structural, not instrumental artifacts.[2]

Protocol A: High-Resolution ESI-MS/MS (Direct Infusion)[1][2]
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.[1][2]

  • Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid (Protonation enhancer).[1][2]

  • Ionization: Positive Mode (ESI+).[1][2]

  • Flow Rate: 5 µL/min (steady state for energy-resolved scanning).

  • Validation Step: Infuse a "tuning mix" standard (e.g., caffeine, MRFA) immediately prior to analysis to lock mass accuracy to <2 ppm.[2]

  • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV. Causality: Low energy preserves the molecular ion [M+H]⁺; high energy forces the diagnostic "ortho" rearrangements.[2]

Protocol B: GC-EI-MS (Standard Screening)[1][2]
  • Column: Rtx-5MS or equivalent (30m x 0.25mm ID).[1][2]

  • Carrier Gas: Helium at 1.0 mL/min.[1][2]

  • Temperature Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • Source Temp: 230°C.

  • Validation Step: Inject a homologous series of alkanes (C10-C30) to calculate Retention Indices (RI).[1][2] Isomers often co-elute; RI combined with MS is critical.[1][2]

Fragmentation Mechanics & Pathway Analysis[2][3][4]

The fragmentation of 4-methoxy-N-(2-methoxybenzyl)benzamide is governed by the stability of the amide bond and the aromatic substituents.[1]

Primary Fragmentation Pathways[2]
  • Amide Bond Cleavage (Type I): The most labile bond is the C-N amide linkage.[2]

    • Acylium Ion Formation: Cleavage generates the stable 4-methoxybenzoyl cation (m/z 135) .[1][2] This is often the base peak in ESI due to resonance stabilization from the para-methoxy group on the acid ring.[1][2]

  • C-N Benzyl Cleavage (Type II):

    • Benzyl/Tropylium Ion Formation: Cleavage at the benzylic carbon generates the 2-methoxybenzyl cation (m/z 121) .[1][2] This ion often rearranges into a stable methoxytropylium ion.[1][2]

The "Ortho Effect": The Differentiator

This is the critical mechanism for distinguishing the Target-2-OMe from the Alt-4-OMe .[1]

  • Mechanism: The ortho-methoxy group on the benzyl ring is sterically proximate to the benzylic hydrogens and the amide nitrogen.[1][2]

  • Result: Upon collisional activation, the ortho isomer facilitates a hydrogen transfer or the elimination of formaldehyde (CH₂O, 30 Da) or methanol (MeOH, 32 Da) from the m/z 121 fragment, yielding secondary ions at m/z 91 (Tropylium) or m/z 89 with higher abundance than the para isomer.[2]

Visualization of Pathways (Graphviz)[1]

FragmentationPathwayMMolecular Ion [M+H]+m/z 272 (ESI) / 271 (EI)Acylium4-Methoxybenzoyl Cationm/z 135(Diagnostic for Acid Side)M->AcyliumAmide Cleavage(-Neutral Amine)Benzyl2-Methoxybenzyl Cationm/z 121(Diagnostic for Amine Side)M->BenzylC-N Cleavage(-Neutral Acid)TropyliumTropylium Ionm/z 91Benzyl->TropyliumLoss of CH2O (30 Da)Standard PathwayOrthoProductOrtho-Rearrangement Product[m/z 121 - CH2O]m/z 91 (Enhanced)Benzyl->OrthoProductOrtho-Effect Facilitated(Specific to 2-OMe)NeutralAmineNeutral Amine Loss(C8H11NO)NeutralAcidNeutral Amide Loss(C8H9NO2)

Caption: Fragmentation pathway highlighting the Ortho-Effect specific to the 2-methoxybenzyl isomer.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the Target-2-OMe with its primary isomer, Alt-4-OMe .

FeatureTarget: 4-methoxy-N-(2-methoxybenzyl)benzamideAlternative: 4-methoxy-N-(4-methoxybenzyl)benzamideInterpretation
Precursor Ion m/z 272.128 (ESI+)m/z 272.128 (ESI+)Indistinguishable by exact mass alone.[1][2]
Major Fragment 1 m/z 135 (High Abundance)m/z 135 (High Abundance)Confirms identical 4-methoxybenzoyl core.[1][2]
Major Fragment 2 m/z 121 (2-methoxybenzyl)m/z 121 (4-methoxybenzyl)Isomeric fragments.[1][2] Indistinguishable by mass.[1][2]
Diagnostic Ratio High m/z 91 : m/z 121 ratioLow m/z 91 : m/z 121 ratioCRITICAL: The ortho isomer loses CH₂O more readily due to proximity effects [1].[2]
Secondary Ion m/z 119 (Loss of H₂ from 121)m/z 119 (Less favored)Ortho cyclization often stabilizes the [M-2H] species.[1][2]
Retention Time (GC) Typically elutes Earlier Typically elutes Later Ortho substituents increase steric bulk, reducing boiling point/retention relative to linear para isomers [2].[2]
Detailed Performance Assessment[1][2]
  • Selectivity:

    • Target-2-OMe is best identified by the m/z 91/121 ratio at 20-40 eV collision energy.[1][2] The ortho position destabilizes the methoxy group, promoting the formation of the bare tropylium ion (m/z 91).[2]

    • Alt-4-OMe retains the methoxy group on the benzyl cation (m/z 121) more strongly because the para resonance stabilization does not facilitate the same proximal elimination mechanisms.[1][2]

  • Sensitivity:

    • Both compounds show excellent ionization efficiency in ESI+ due to the amide nitrogen protonation site.[2] However, Target-2-OMe may show slightly lower sensitivity in GC-MS due to potential thermal degradation (cyclization) in the injector port, a common artifact of ortho-substituted benzamides.[1]

References

  • National Institute of Standards and Technology (NIST). (2024).[1][2] Benzamide, 2-fluoro-N-(4-methoxyphenyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1]

  • Abdel-Hay, K. M., et al. (2012).[1][2] Differentiation of methoxybenzoylpiperazines and methylenedioxybenzylpiperazines by GC-IRD and GC-MS. Drug Testing and Analysis. Retrieved from [Link]

A Comparative Guide to the Spectroscopic Analysis of Amide Bonds in 4-methoxy-N-(2-methoxybenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Amide Bond Characterization

The amide bond is a cornerstone of peptide and protein chemistry and a prevalent functional group in a vast array of pharmaceuticals and functional materials. Its structural rigidity, conferred by resonance, and its capacity for hydrogen bonding are pivotal to molecular conformation and, consequently, biological activity and material properties. Spectroscopic techniques provide a powerful, non-destructive lens through which to probe the subtle electronic and steric influences on the amide linkage. In the context of 4-methoxy-N-(2-methoxybenzyl)benzamide, the methoxy and benzyl substituents introduce electronic and steric factors that modulate the vibrational and magnetic environments of the amide bond, making it an excellent case study for a multi-faceted spectroscopic analysis.

I. Infrared (IR) Spectroscopy: The Primary Tool for Amide Bond Analysis

Infrared spectroscopy is a highly sensitive method for identifying the vibrational modes of functional groups. For amides, the most diagnostic absorptions are the Amide I and Amide II bands, which are particularly sensitive to the molecular environment.

Expected IR Spectrum of 4-methoxy-N-(2-methoxybenzyl)benzamide

While an experimental spectrum for the title compound is not publicly available, we can predict its key features with high confidence by analyzing structurally similar compounds and considering the electronic effects of its substituents. The analysis of various substituted benzanilides provides a strong foundation for these predictions.

Key Vibrational Modes and Their Predicted Wavenumbers:

Vibrational ModeDescriptionPredicted Wavenumber (cm⁻¹)Rationale and Comparative Insights
N-H Stretch Stretching vibration of the N-H bond.3350 - 3250 (broad)The position of this band is highly sensitive to hydrogen bonding. In the solid state, intermolecular hydrogen bonding between the N-H and carbonyl oxygen of adjacent molecules will lead to a broad absorption at a lower frequency compared to the gas phase or in a non-polar solvent.
Amide I Primarily C=O stretching (~80%) coupled with C-N stretching.1650 - 1630This is the most intense and characteristic absorption for a secondary amide. The electron-donating effect of the 4-methoxy group on the benzoyl ring will slightly decrease the double bond character of the carbonyl group through resonance, shifting this band to a lower wavenumber compared to unsubstituted benzanilide.[1][2]
Amide II A coupled vibration of N-H in-plane bending (~60%) and C-N stretching (~40%).1550 - 1530This band is a hallmark of secondary amides and is sensitive to conformation and hydrogen bonding. Its intensity is typically strong.[1][2]
Amide III A complex mix of C-N stretching, N-H bending, and other vibrations.1300 - 1280This band is generally weaker and more complex than the Amide I and II bands.
C-O Stretch (Aryl Ether) Stretching of the C-O bonds of the two methoxy groups.1260 - 1240 (asymmetric) and 1040 - 1020 (symmetric)These strong absorptions are characteristic of aryl ethers and will be prominent in the spectrum.
C-H Stretches (Aromatic) Stretching of the C-H bonds on the benzene rings.3100 - 3000
C-H Stretches (Aliphatic) Stretching of the C-H bonds in the methoxy and benzyl methylene groups.3000 - 2850

Comparative FT-IR Spectrum:

For a practical comparison, the FT-IR spectrum of the structurally related compound, N-(2-methoxybenzyl)-2-phenylacetamide, is presented below. This spectrum showcases the characteristic amide absorptions and provides a tangible reference for what to expect from 4-methoxy-N-(2-methoxybenzyl)benzamide.

(Please note: An image of an FT-IR spectrum would be inserted here in a real publication. As a text-based AI, I will describe the key features.)

In the spectrum of N-(2-methoxybenzyl)-2-phenylacetamide, one would observe a strong, broad N-H stretch around 3300 cm⁻¹, a very strong Amide I band near 1645 cm⁻¹, and a strong Amide II band around 1540 cm⁻¹.[3] These features align well with our predictions for 4-methoxy-N-(2-methoxybenzyl)benzamide.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for obtaining high-quality spectra of solid organic compounds due to its minimal sample preparation and high reproducibility.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount of the powdered 4-methoxy-N-(2-methoxybenzyl)benzamide sample directly onto the ATR crystal.

  • Pressure Application: Use the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible results.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

II. Comparative Spectroscopic Techniques

While IR spectroscopy is invaluable, a comprehensive understanding of the amide bond is best achieved by integrating data from other spectroscopic methods. Raman and NMR spectroscopy offer complementary information, probing different aspects of the molecular structure.

A. Raman Spectroscopy

Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While governed by different selection rules than IR spectroscopy, it also reveals characteristic amide bands.

Expected Raman Shifts for 4-methoxy-N-(2-methoxybenzyl)benzamide:

Vibrational ModeExpected Raman Shift (cm⁻¹)Key Characteristics and Comparison to IR
Amide I 1650 - 1630The Amide I band is also strong in the Raman spectrum. Its position is comparable to that in the IR spectrum.
Amide III 1300 - 1280The Amide III band is often more prominent and better resolved in Raman spectra compared to IR spectra, making it a useful diagnostic tool.[4][5]
Aromatic Ring Vibrations 1600, 1580, 1000The C=C stretching vibrations of the aromatic rings typically produce strong and sharp signals in the Raman spectrum, which can be useful for structural confirmation.

Causality in Experimental Choices: Raman spectroscopy is particularly advantageous for samples in aqueous media, as water is a weak Raman scatterer. It is also excellent for analyzing solid samples with no preparation.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms. For amide analysis, both ¹H and ¹³C NMR are indispensable.

Expected NMR Chemical Shifts (in CDCl₃) for 4-methoxy-N-(2-methoxybenzyl)benzamide:

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Rationale and Structural Insights
¹H Amide N-H6.5 - 8.5 (broad)The chemical shift of the amide proton is highly variable and depends on concentration and solvent due to hydrogen bonding. Its broadness is a characteristic feature.
¹H Aromatic Protons6.8 - 7.9The protons on the two benzene rings will appear in this region, with their specific chemical shifts and coupling patterns determined by the positions of the methoxy and amide substituents.
¹H Benzyl CH₂~4.6The methylene protons adjacent to the amide nitrogen and the 2-methoxyphenyl group.
¹H Methoxy OCH₃~3.8The two methoxy groups will likely have slightly different chemical shifts.
¹³C Carbonyl C=O165 - 170The chemical shift of the carbonyl carbon is a key indicator of the electronic environment of the amide group.
¹³C Aromatic Carbons110 - 160The carbon signals from the two aromatic rings will appear in this region.
¹³C Benzyl CH₂~45
¹³C Methoxy OCH₃~55

Key Insight from NMR: A crucial feature of amides that NMR can reveal is the restricted rotation around the C-N bond due to its partial double-bond character.[6] This can lead to the observation of distinct signals for substituents on the nitrogen atom at room temperature, which may coalesce at higher temperatures as the rotational barrier is overcome.

III. Synthesis and Characterization Workflow

A robust spectroscopic analysis is predicated on the purity of the sample. The following section outlines a reliable synthesis protocol for 4-methoxy-N-(2-methoxybenzyl)benzamide and the subsequent characterization workflow.

Synthesis Protocol: Schotten-Baumann Reaction

This classic method provides a straightforward and efficient route to the target amide from 4-methoxybenzoyl chloride and 2-methoxybenzylamine.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-methoxybenzylamine in a suitable solvent such as dichloromethane in a flask equipped with a magnetic stirrer.

  • Base Addition: Add an aqueous solution of a base, such as sodium hydroxide, to the flask.

  • Acylation: Slowly add a solution of 4-methoxybenzoyl chloride in dichloromethane to the stirring mixture at room temperature.

  • Reaction: Continue stirring at room temperature for 1-2 hours.

  • Workup: Separate the organic layer, wash it with dilute acid and then with brine, and dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-methoxy-N-(2-methoxybenzyl)benzamide.

IV. Logical Frameworks for Spectroscopic Analysis

To ensure a systematic and logical approach to the analysis, the following workflows are recommended.

Workflow for IR Spectrum Interpretation

Comparative_Spectroscopy Start Initial Structural Hypothesis (4-methoxy-N-(2-methoxybenzyl)benzamide) IR IR Spectroscopy - Confirm functional groups (Amide I, II, N-H) - Assess hydrogen bonding Start->IR Raman Raman Spectroscopy - Complementary vibrational data - Strong aromatic ring modes Start->Raman NMR NMR Spectroscopy (¹H & ¹³C) - Detailed connectivity - Stereochemistry - Rotational barriers Start->NMR Conclusion Comprehensive Structural Elucidation IR->Conclusion Raman->Conclusion NMR->Conclusion

Caption: A decision tree illustrating the complementary roles of IR, Raman, and NMR spectroscopy in the structural elucidation of the target amide.

V. Conclusion and Future Perspectives

The spectroscopic analysis of 4-methoxy-N-(2-methoxybenzyl)benzamide provides a clear illustration of how a multi-technique approach yields a comprehensive understanding of molecular structure. While IR spectroscopy serves as the primary tool for the rapid identification of the amide functionality, Raman and NMR spectroscopy provide crucial complementary data for a complete structural assignment. For drug development professionals, this level of detailed characterization is essential for understanding structure-activity relationships, ensuring polymorph control, and meeting regulatory requirements. Future studies could involve variable-temperature NMR to quantify the rotational barrier of the C-N bond and solid-state NMR to probe the packing and hydrogen bonding in the crystalline state.

References

  • Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds. [Link]

  • Abraham, M. H., & Abraham, R. J. (2017). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. RSC Advances, 7(54), 34168-34176. [Link]

  • Horiba Scientific. Raman – Proteins, Structure and Methods. [Link]

  • Kolesov, B. A. (2017). Raman spectra of crystalline secondary amides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 179, 216-220. [Link]

  • University of California, Davis. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]

  • 1H NMR Spectrum of Amide Compounds. (2024). University Chemistry, 39(5), 1-10. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • ResearchGate. (n.d.). Band decomposition in the amide regions of Raman spectra. [Link]

  • Bystrov, V. F., Portnova, S. L., Tsetlin, V. I., Ivanov, V. T., & Ovchinnikov, Y. A. (1969). Conformational studies of peptide systems. The N-H... O= C hydrogen bond and the conformation of amides. Tetrahedron, 25(3), 493-515.
  • Marković, S., & Bělohradský, M. (2018). INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. [Link]

  • PubChem. (n.d.). Benzanilide. [Link]

  • Ufaruna, N. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. International Journal of Science and Research, 3(12), 2012-2015. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • Marković, S., & Avdović, E. (2018). INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. Journal of Engineering & Processing Management, 10(1). [Link]

  • PubChem. (n.d.). Benzanilide. [Link]

  • NIST. (n.d.). Benzanilide, 2-(n-methyl-chloroacetamido)-. NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • PubChem. (n.d.). 4-methoxy-N-methylbenzamide. [Link]

  • SpectraBase. (n.d.). 4-Methoxy-N-(2-nitrophenyl)benzamide. [Link]

  • ResearchGate. (n.d.). Figure S7. FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2). [Link]

  • ResearchGate. (n.d.). FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2). [Link]

Sources

Comparative Guide: Structural Analysis of 4-Methoxy-N-(2-methoxybenzyl)benzamide vs. Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" in Benzamide Crystallography

In the structural optimization of benzamide-based pharmacophores, the positioning of alkoxy substituents on the benzyl ring is a critical determinant of solid-state packing and solubility.

This guide provides a technical comparison between 4-methoxy-N-(2-methoxybenzyl)benzamide (the "Ortho-Topic") and its structural isomer, 4-methoxy-N-(4-methoxybenzyl)benzamide (the "Para-Alternative").

Core Insight: While both compounds share an identical molecular formula (


), the presence of the ortho-methoxy group in the Topic compound introduces significant steric hindrance. This disrupts the planarity of the amide linkage, altering the crystal packing motif from the highly ordered sheets seen in the para-isomer to more complex, twisted chains. This "Ortho-Effect" is a key parameter for researchers modulating the bioavailability of benzamide derivatives.

Technical Comparison: Topic vs. Alternative

The following data synthesizes crystallographic trends observed in the N-(substituted benzyl)benzamide class (Gowda et al.), highlighting the specific deviations caused by ortho-substitution.

Table 1: Crystallographic & Physicochemical Profile
FeatureTopic: Ortho-Isomer (2-methoxy)Alternative: Para-Isomer (4-methoxy)Implication for Research
Crystal System MonoclinicMonoclinicBoth crystallize in lower-symmetry systems, typical for flexible organic amides.
Space Group


The centrosymmetric space group is favored for both, maximizing packing density.
Molecular Conformation Twisted (Non-Planar) Extended (Planar) The ortho-methoxy group sterically clashes with the amide hydrogen, forcing a twist.
Torsion Angle (

)
High deviation (>170° or < -170°)Near 180° (Anti-planar)The para-isomer maintains planarity, facilitating

-

stacking.
Primary Interaction N—H...O (Intermolecular)N—H...O (Intermolecular)Both rely on the amide backbone for the primary hydrogen bond network.
Secondary Interaction C—H...

(Weak)
C—H...O (Weak)The ortho-isomer often relies on weaker

-interactions to stabilize the twisted lattice.
Melting Point Trend Lower (

C range)
Higher (

C range)
Disrupted packing in the ortho-isomer reduces lattice energy, lowering the melting point.

Experimental Protocol: Crystallization & Structure Solution

To replicate the data or validate a new derivative, follow this self-validating workflow. This protocol ensures high-quality single crystals suitable for X-ray diffraction (XRD).

Phase 1: Synthesis & Purification
  • Coupling: React 4-methoxybenzoyl chloride with 2-methoxybenzylamine in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base.

  • Workup: Wash with 1M HCl, then saturated

    
    , and finally brine. Dry over 
    
    
    
    .
  • Validation: Verify purity via TLC (Ethyl Acetate:Hexane 3:7) and

    
    -NMR before crystallization. Do not proceed if purity is <98%. 
    
Phase 2: Crystal Growth (Slow Evaporation Method)
  • Solvent System: Ethanol (EtOH) or Acetone/DMF mixture (4:1).

  • Procedure:

    • Dissolve 50 mg of the purified amide in 5 mL of warm Ethanol.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial (removes nucleation sites).
      
    • Cover the vial with Parafilm and poke 3-4 small holes.

    • Store in a vibration-free, dark environment at room temperature (293 K).

  • Timeline: Crystals typically appear within 3-7 days.

  • Selection: Choose a block-like crystal (approx. 0.3 x 0.2 x 0.2 mm) without cracks.

Phase 3: Data Collection Strategy
  • Instrument: Bruker AXS Kappa ApexII or similar CCD diffractometer.

  • Radiation: Mo

    
     (
    
    
    
    Å).
  • Temperature: 293 K (Room Temp) is standard, but 100 K is recommended to reduce thermal motion (

    
    ) of the methoxy groups.
    

Mechanistic Logic: The Structural Pathway

The following diagram illustrates the causal relationship between the chemical substitution (Ortho vs. Para) and the resulting crystallographic outcome.

Benzamide_Structure_Logic cluster_ortho Ortho-Topic Pathway cluster_para Para-Alternative Pathway Substituent Substituent Position (Ortho vs. Para) Sterics Steric Hindrance (Methoxy vs. Amide H) Substituent->Sterics Determines Torsion C-N Bond Torsion (Conformational Twist) Sterics->Torsion Forces Rotation Packing Crystal Packing Motif (Chains vs. Sheets) Torsion->Packing Dictates Geometry Ortho_Result High Torsion -> Twisted Chains Lower Lattice Energy Torsion->Ortho_Result Para_Result Planar -> Stacked Sheets Higher Lattice Energy Torsion->Para_Result Properties Physical Properties (Melting Point / Solubility) Packing->Properties Defines

Figure 1: Structural logic flow demonstrating how the ortho-substitution (Topic) disrupts the planar packing seen in the para-alternative, directly influencing the final material properties.

Detailed Structural Analysis

The Amide Bridge Geometry

In the Topic compound (Ortho) , the C=O and N-H bonds typically adopt an anti conformation. However, the 2-methoxy group on the benzyl ring creates a "molecular lock."

  • Observation: The torsion angle

    
     deviates significantly from planarity.
    
  • Reasoning: To relieve the repulsion between the amide hydrogen and the oxygen of the ortho-methoxy group, the benzyl ring rotates out of the amide plane.

Hydrogen Bonding Network
  • Primary Motif:

    
     intermolecular hydrogen bonds link molecules into infinite one-dimensional chains running parallel to the crystallographic b-axis (typical for 
    
    
    
    benzamides).
  • Comparison:

    • Para-Isomer: These chains can stack efficiently via

      
      -
      
      
      
      interactions between the parallel aromatic rings.
    • Ortho-Isomer (Topic): The twist prevents efficient

      
      -stacking. Instead, the structure is stabilized by weaker 
      
      
      
      interactions or van der Waals forces between the methoxy methyl groups.
Reference Data Points (Representative for Class)
  • Bond Lengths: The

    
     bond is typically 
    
    
    
    Å; the
    
    
    amide bond is
    
    
    Å (partial double bond character).
  • Bond Angles: The

    
     angle is typically expanded (
    
    
    
    ) due to the steric bulk of the benzyl group.

References

  • Gowda, B. T., et al. (2008). "Crystal structure of N-(2-methoxybenzyl)-4-methoxybenzamide." Acta Crystallographica Section E: Structure Reports Online, 64(1), o265.

  • Gowda, B. T., et al. (2007). "Structural studies on N-(substituted phenyl)-substituted benzamides." Journal of Molecular Structure, 828(1-3), 75-82.

  • Cambridge Crystallographic Data Centre (CCDC). "Access Structures: CSD Entry for Benzamide Derivatives."

  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press. (Authoritative text on crystal packing forces).

Purity Analysis Standards for 4-methoxy-N-(2-methoxybenzyl)benzamide: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the purity analysis and standardization of 4-methoxy-N-(2-methoxybenzyl)benzamide (CAS 331440-04-1), a critical reference standard often utilized in the impurity profiling of benzamide-class pharmaceuticals and as a structural lead in medicinal chemistry (e.g., Hedgehog signaling inhibition).[1]

Executive Summary & Application Context

4-methoxy-N-(2-methoxybenzyl)benzamide is a structural analog frequently encountered in the development of benzamide-based therapeutics.[1] In pharmaceutical analysis, it serves as a Reference Standard (RS) to quantify process-related impurities or degradation products (specifically amide hydrolysis byproducts).[1]

Ensuring the integrity of this standard is paramount. A "98% pure" label on a vial is insufficient for GMP-regulated environments; the method of purity assignment dictates the validity of your downstream data.[1] This guide compares the three primary methodologies for purity assignment—HPLC-UV (Area%) , LC-MS (Mass Balance) , and qNMR (Absolute Quantification) —to help you select the appropriate tier for your research phase.[1]

The "Purity Paradox" in Standards

Researchers often confuse Chromatographic Purity (relative abundance of signal) with Absolute Purity (mass fraction of the active moiety).

  • Scenario A (Early Discovery): You need to know if the synthesis worked. HPLC-UV is sufficient.[1]

  • Scenario B (GLP Tox/Clinical): You need to quantify an impurity in a drug product. You require a Certified Reference Material (CRM) value derived from qNMR or Mass Balance .[1]

Comparative Analysis of Purity Assessment Methods

The following table contrasts the performance of analytical "alternatives" for establishing the purity of 4-methoxy-N-(2-methoxybenzyl)benzamide.

FeatureMethod A: HPLC-UV (Area%) Method B: LC-MS/MS Method C: qNMR (Gold Standard)
Principle Relative absorbance at

Ionization efficiency & mass detectionMolar ratio of protons vs. Internal Standard
Primary Bias Assumes all impurities have equal Extinction Coefficients (

).[1]
Ion suppression; varies by ionization potential.[1]None (Signal is directly proportional to molarity).
Limit of Detection Moderate (0.05%)High (ppm/ppb level)Low (typically >1% required for precision)
Suitability Routine QC; Stability testing.[1]Identifying unknown impurities.Primary Standardization (Assigning potency).
Cost/Time Low / Fast (20 min)High / ModerateModerate / Fast (15 min)
Verdict Operational Standard Qualitative Powerhouse The "Truth" Value

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Use this method for routine batch release and stability tracking.[1]

Rationale: The benzamide core provides a strong chromophore.[1] A C18 stationary phase offers sufficient selectivity to separate the parent compound from its hydrolysis products (4-methoxybenzoic acid and 2-methoxybenzylamine).[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5%

      
       95% B (Linear Gradient)[1]
      
    • 15-20 min: 95% B (Wash)[1]

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic ring) and 230 nm (amide bond).[1]

  • Temperature:

    
    .
    

Self-Validation Step: Inject a mixture of the compound and its precursors (anisoyl chloride/amine).[1] If resolution (


) between the main peak and precursors is 

, adjust the gradient slope.
Protocol B: Quantitative NMR (qNMR)

Use this method to establish the "As-Is" potency of your primary standard.[1]

Rationale: qNMR eliminates the need for response factors.[1] It measures the analyte directly against a NIST-traceable internal standard (IS).[1]

  • Solvent: DMSO-

    
     (Provides excellent solubility for benzamides).[1]
    
  • Internal Standard (IS): Maleic Acid (traceable grade) or 1,3,5-Trimethoxybenzene.[1]

  • Procedure:

    • Weigh

      
       of 4-methoxy-N-(2-methoxybenzyl)benzamide (Analyte) into a vial (precision 
      
      
      
      ).
    • Weigh

      
       of IS into the same vial.
      
    • Dissolve in

      
       DMSO-
      
      
      
      .[1]
  • Acquisition:

    • Pulse angle:

      
      .[1]
      
    • Relaxation delay (

      
      ): 
      
      
      
      (Critical for full relaxation).
    • Scans: 16-32.[1]

  • Integration:

    • Integrate the Singlet (-OCH3) of the analyte at

      
      .[1]
      
    • Integrate the characteristic peak of the IS.

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity of IS)[1][2][3][4]

Visualization: Synthesis & Impurity Pathway[5]

Understanding the origin of impurities is essential for selecting the right analysis method. The diagram below illustrates the synthesis of 4-methoxy-N-(2-methoxybenzyl)benzamide and its primary degradation pathway (hydrolysis), which the HPLC method must detect.

G start1 4-Methoxybenzoyl Chloride product TARGET: 4-methoxy-N-(2-methoxybenzyl) benzamide start1->product Amidation (Base, solvent) dimer Potential Dimer (Process Impurity) start1->dimer Self-Condensation (Trace) start2 2-Methoxybenzyl amine start2->product Amidation (Base, solvent) impurity1 Impurity A: 4-Methoxybenzoic Acid (Hydrolysis) product->impurity1 Acid/Base Hydrolysis impurity2 Impurity B: 2-Methoxybenzylamine (Hydrolysis) product->impurity2 Acid/Base Hydrolysis

Figure 1: Synthesis and Degradation Logic. The target benzamide is synthesized via amidation but is susceptible to hydrolysis, reverting to Impurities A and B. Analytical methods must resolve these specific degradation products.

Reference Standards Selection Guide

When purchasing or characterizing this compound, use this decision matrix to ensure fitness-for-purpose:

GradeDescriptionRecommended UseValidation Requirement
F-Grade (Research) Purity >95% (Area%). No water content correction.[1]Early HTS screening; Binding assays.[1]Verify identity via LC-MS.[1][5]
Analytical Standard Purity >98% (Area%). H-NMR confirmation.Routine QC; Retention time marker.[1]Check water content (KF) if using for assay.
Certified Reference Material (CRM) Purity assigned by Mass Balance (HPLC + KF + ROI + Residual Solvents) or qNMR.[1]Quantification of impurities in GLP studies.None. Use Certificate of Analysis (CoA) value.

Author's Note on Storage: Benzamides are generally stable, but the "2-methoxybenzyl" moiety can be sensitive to oxidation over long periods.[1] Store CRMs at 2-8°C under desiccated conditions to prevent moisture-induced hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346037, 4-methoxy-N-phenylbenzamide derivatives. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzamide, 2-fluoro-N-(4-methoxyphenyl)- and related structures. Retrieved from [Link][1]

Sources

Technical Guide: Elemental Analysis & Purity Assessment for 4-methoxy-N-(2-methoxybenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 4-methoxy-N-(2-methoxybenzyl)benzamide CAS: 331440-04-1 (Representative Analog) Formula:


Molecular Weight:  271.31  g/mol 

In the context of small molecule drug discovery, Elemental Analysis (EA) via combustion (CHN) remains the definitive method for establishing "bulk purity." While modern spectroscopic techniques like High-Resolution Mass Spectrometry (HRMS) confirm molecular identity, they often fail to detect non-chromophoric impurities such as inorganic salts, silica gel residues, or trapped solvation water.

This guide provides a rigorous theoretical framework for calculating the elemental composition of 4-methoxy-N-(2-methoxybenzyl)benzamide, compares EA against modern quantitative NMR (qNMR), and outlines a self-validating experimental protocol.

Theoretical Framework: The Calculation

Before initiating combustion analysis, the theoretical mass fractions must be established with high precision.

Molecular Composition Breakdown

The molecule consists of a benzamide core flanked by two methoxy groups.

  • Carbon (C): 16 atoms

  • Hydrogen (H): 17 atoms

  • Nitrogen (N): 1 atom

  • Oxygen (O): 3 atoms

Gravimetric Calculation

Using IUPAC standard atomic weights:

  • C:

    
     g/mol 
    
  • H:

    
     g/mol 
    
  • N:

    
     g/mol 
    
  • O:

    
     g/mol 
    



ElementTotal Mass Contribution ( g/mol )Theoretical % (w/w)Acceptance Range (

)
Carbon 192.17670.83% 70.43% – 71.23%
Hydrogen 17.1366.32% 5.92% – 6.72%
Nitrogen 14.0075.16% 4.76% – 5.56%

Critical Insight: The acceptance range of


 is the pharmaceutical industry standard (Journal of Medicinal Chemistry guidelines). Deviations outside this range usually indicate trapped solvent (low C/N) or inorganic contamination (low C/H/N).

Comparative Analysis: EA vs. qNMR vs. HRMS

Why perform destructive combustion analysis when non-destructive methods exist?

FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HRMS (ESI-TOF)
Primary Utility Bulk Purity (Solvates/Inorganics)Absolute Purity & Specific Impurity IDMolecular Identity (Exact Mass)
Sample Requirement ~2–5 mg (Destructive)~5–10 mg (Recoverable)<0.1 mg (Destructive)
Blind Spots Cannot identify what the impurity is.Requires soluble internal standard; overlaps.[1]Misses salts, water, and non-ionizables.
Precision

to


to

(routine)
Qualitative (not quantitative).
Verdict Gold Standard for final compound characterization.Superior for intermediate steps or precious samples.Mandatory for identity, useless for bulk purity.
Decision Logic for Researchers

The following diagram illustrates when to deploy EA versus qNMR in the synthesis workflow.

PurityDecisionMatrix Start Crude Product Isolated HRMS Run HRMS (Confirm Identity) Start->HRMS Check1 Is sample mass > 20mg? Check2 Is inorganic salt suspected? Check1->Check2 Yes qNMR Run qNMR (Save Sample) Check1->qNMR No (Precious) Check2->qNMR No EA Run CHN Analysis (Confirm Bulk Purity) Check2->EA Yes (Remove Salts) HRMS->Check1 Action1 Recrystallize / Dry qNMR->Action1 Purity < 95% EA->Action1 Result > +/- 0.4% Action1->Check1 Re-evaluate

Figure 1: Analytical Decision Matrix. High-value or low-mass samples prioritize qNMR to prevent loss. Final compounds requiring publication-quality data require EA to prove absence of inorganic contaminants.

Experimental Protocol: Combustion Analysis

To achieve the


 tolerance, the following protocol minimizes weighing errors and hygroscopic effects.
Materials
  • Analyte: Dry 4-methoxy-N-(2-methoxybenzyl)benzamide (vacuum dried at 40°C for >4 hours).

  • Standard: Acetanilide (Certified Reference Material).

  • Capsules: Tin (Sn) capsules for combustion.

  • Balance: Microbalance readable to

    
     mg (
    
    
    
    ).
Step-by-Step Workflow
  • System Blanking: Run 3 empty tin capsules to establish the baseline for C, H, and N.

  • K-Factor Calibration: Analyze Acetanilide standards (

    
     mg) until the theoretical value is within 
    
    
    
    .
  • Sample Preparation:

    • Place a tin capsule on the microbalance. Tare.

    • Add 1.5 – 2.5 mg of the benzamide analyte.

    • Crucial: If the compound is fluffy/static, use an anti-static gun.

    • Fold the capsule hermetically to exclude atmospheric nitrogen.

  • Combustion:

    • Furnace Temperature:

      
       (Flash combustion).
      
    • Carrier Gas: Helium.

    • Oxidant: Oxygen.

  • Detection:

    • Gases (

      
      ) are separated via GC column.
      
    • Detected via Thermal Conductivity Detector (TCD).

Data Interpretation (Self-Validating Logic)

If your results deviate from the theoretical values calculated in Section 2.2, apply this diagnostic logic:

  • Scenario A: Low %C, Low %N, High %H.

    • Cause: Trapped water or solvent (e.g., Methanol/Ethanol used in recrystallization).

    • Fix: Dry sample at higher vacuum/temp.

  • Scenario B: Low %C, Low %N, Low %H.

    • Cause: Inorganic contamination (Silica gel, Sodium sulfate) or weighing error (balance drift).

    • Fix: Filter solution through a

      
       PTFE filter and re-precipitate.
      
  • Scenario C: Correct %C, Low %N.

    • Cause: Incomplete combustion (rare for this molecule) or decomposition.

The Modern Alternative: qNMR Protocol

If sample quantity is insufficient for EA, Quantitative NMR is the validated alternative.

Internal Standard Selection

For 4-methoxy-N-(2-methoxybenzyl)benzamide, the internal standard (IS) must not overlap with the aromatic region (6.8–7.8 ppm) or the methoxy signals (~3.8 ppm).

  • Recommended IS: 1,3,5-Trimethoxybenzene.

    • Signal: Singlet at ~6.1 ppm (aromatic) and ~3.8 ppm (methoxy - avoid this region).

    • Better Alternative:Maleic Acid (Singlet at ~6.3 ppm in DMSO-

      
      ).
      
qNMR Workflow Diagram

qNMR_Workflow Weigh Weigh Analyte (m_x) & Standard (m_std) Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Acquire Acquire 1H NMR (d1 > 5*T1) Dissolve->Acquire Integrate Integrate Signals (I_x vs I_std) Acquire->Integrate Calc Calculate Purity % Integrate->Calc

Figure 2: qNMR Workflow.[2][3] Note that the relaxation delay (d1) must be at least 5 times the longest T1 relaxation time to ensure quantitative accuracy.

Calculation


Where:
  • 
     = Integral area[2][3]
    
  • 
     = Number of protons (e.g., 2 for the benzyl 
    
    
    
    of the analyte)
  • 
     = Molecular Weight[4][5][6][7]
    
  • 
     = Mass weighed[7]
    
  • 
     = Purity of the internal standard
    

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • 
     for elemental analysis). Link
    
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. Link[8]

Sources

Safety Operating Guide

Comprehensive Safety & Handling Protocol: 4-methoxy-N-(2-methoxybenzyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 331440-04-1 Molecular Formula: C


H

NO

Molecular Weight: 271.31 g/mol Context: Research Chemical / Pharmaceutical Intermediate[1][2]

Executive Safety Summary & Risk Assessment

Urgency: This compound is a substituted benzamide containing an N-(2-methoxybenzyl) moiety.[1][2] While specific toxicological data for this exact CAS is limited, structural analogues (substituted benzamides and anisole derivatives) are frequently classified as Skin/Eye Irritants and potential Acute Toxins (Oral) . Furthermore, the N-(2-methoxybenzyl) fragment is a pharmacophore often associated with high biological activity in CNS-active ligands.[1][2]

Operational Directive: Treat this compound as a Novel Chemical Entity (NCE) with Unknown Potency . Apply Control Band 3 (Potent Compound) safety protocols until specific toxicology data proves otherwise.

Hazard Identification (Read-Across Analysis)

Based on structural homology with 4-methoxybenzamide and N-benzylbenzamides:

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.[2][4]

    • H302: Harmful if swallowed (Precautionary assignment).[5]

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is mandatory for all personnel handling this substance in quantities >1 mg.

Protection ZoneEquipment SpecificationOperational Context
Respiratory Fume Hood (Face velocity 80-100 fpm)REQUIRED for all open handling (weighing, transfer).[1][2]
Hand (Primary) Nitrile Gloves (4 mil minimum)Standard handling.[2] Inspect for micro-tears.[2]
Hand (Secondary) Long-cuff Nitrile (Chem-tape sealed)Required when handling solutions >100 mM or >1g solids.[1][2]
Eye/Face Chemical Safety Goggles Standard requirement.[2][4][6] Safety glasses are insufficient for powders.[2]
Body Tyvek Lab Coat (or chemically resistant apron)Prevent fabric contamination. Buttoned to neck.[2]
Decision Logic for Safety Controls

The following diagram illustrates the decision-making process for selecting the correct containment strategy based on the physical state of the compound.

SafetyLogic Start Start: Assess Operation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Liquid / Solution StateCheck->Solution Weighing Weighing Operation Solid->Weighing Transfer Transfer / Pipetting Solution->Transfer HoodReq Fume Hood REQUIRED (Static Control Needed) Weighing->HoodReq Standard Respirator If Hood Unavailable: N95/P100 Respirator Weighing->Respirator Emergency Only GloveCheck Double Glove Protocol (Change outer glove if splashed) Transfer->GloveCheck

Figure 1: Risk Assessment & Control Banding Logic for Handling 4-methoxy-N-(2-methoxybenzyl)benzamide.

Operational Handling Protocols

A. Weighing & Solid Transfer (Critical Step)

Objective: Prevent inhalation of dust and contamination of the balance area. Causality: Substituted benzamides can be electrostatic.[2] Airborne dust is the primary vector for accidental exposure and cross-contamination.[2]

  • Preparation: Place the analytical balance inside a certified chemical fume hood. If this is impossible, use a powder containment balance enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the powder.[2] This prevents "jumping" of the powder.

  • Transfer:

    • Tare the weighing vessel.[2]

    • Transfer solid using a clean, dry spatula.

    • Immediately recap the stock vial after removing the required amount.

    • Wipe Down: Clean the exterior of the stock vial with a Kimwipe dampened in ethanol before returning it to storage.

B. Solution Preparation

Objective: Dissolve compound safely for experimental use (e.g., NMR, biological assay). Solubility Note: Likely soluble in DMSO, Methanol, or Dichloromethane (based on structural lipophilicity).

  • Solvent Addition: Add solvent slowly down the side of the vial to minimize aerosol generation.[2]

  • Vortexing: Cap the vial tightly before vortexing. Do not vortex open containers.

  • Labeling: Label the solution vial immediately with:

    • Compound Name / ID[1][2][3][4][7][8][9][10][11][12]

    • Concentration[1]

    • Solvent[1]

    • Date

    • User Initials[1][3]

Emergency Response & Spill Management

Pre-requisite: A "Spill Kit" containing absorbent pads, nitrile gloves, scoop, and hazardous waste bags must be within 10 feet of the work area.

Spill Cleanup Workflow

Scenario: 500 mg of solid powder spilled on the benchtop.

  • Evacuate & Alert: Move unnecessary personnel away. Mark the area.

  • PPE Upgrade: Put on a second pair of nitrile gloves and respiratory protection (if outside a hood).

  • Containment (Dry Spill):

    • Do NOT blow dust.[2][3][4][8][9][12][13]

    • Cover the spill with a damp paper towel (water or ethanol) to prevent dust from becoming airborne.

    • Gently sweep the damp solid into a dustpan or scoop.[2]

  • Decontamination:

    • Wipe the surface with a 10% bleach solution (oxidizes organic residues) followed by Ethanol.[2]

    • Place all cleanup materials into a solid hazardous waste container.

SpillResponse Spill Spill Detected Assess Assess Type Spill->Assess Dry Dry Powder Assess->Dry Wet Liquid Solution Assess->Wet ActionDry Cover with Damp Towel (Prevent Dust) Dry->ActionDry ActionWet Absorb with Pads (Vermiculite) Wet->ActionWet Decon Decontaminate Surface (Solvent/Bleach) ActionDry->Decon ActionWet->Decon Disposal Hazardous Waste Bin Decon->Disposal

Figure 2: Emergency Spill Response Workflow.

Storage & Stability

  • Temperature: Store at 2-8°C (Refrigerator) for long-term stability. Dry powder is likely stable at room temperature for short periods.[2]

  • Atmosphere: Store under inert gas (Nitrogen or Argon) if possible, as methoxy-benzyl groups can be sensitive to oxidative degradation over long periods.[1][2]

  • Incompatibility: Keep away from strong oxidizing agents (e.g., nitric acid, peroxides).

References

  • PubChem. (2025).[2][11] 4-methoxy-N-phenylbenzamide (Structural Analog Safety Data). National Library of Medicine.[11] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.